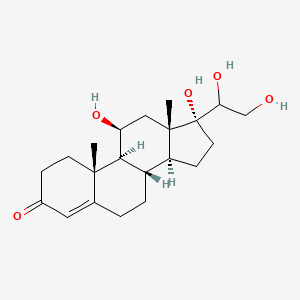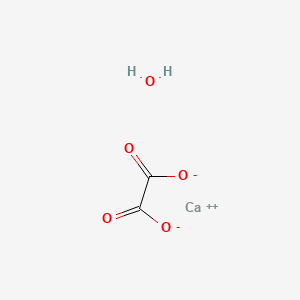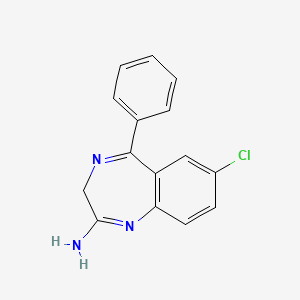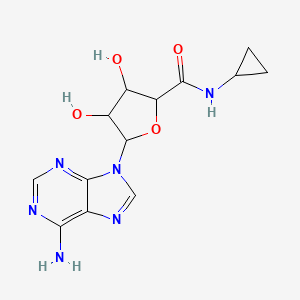
5'-(N-Cyclopropyl)carboxamidoadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-(N-Cyclopropyl)carboxamidoadenosine is a synthetic compound known for its role as an adenosine A2 receptor agonist . This compound is structurally related to adenosine, a naturally occurring nucleoside that plays a crucial role in various physiological processes, including energy transfer and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(N-Cyclopropyl)carboxamidoadenosine typically involves the following steps:
Starting Material: The synthesis begins with adenosine, a naturally occurring nucleoside.
Cyclopropylation: The amino group of adenosine is reacted with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form the N-cyclopropylcarboxamido derivative.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound.
Industrial Production Methods
Industrial production methods for 5’-(N-Cyclopropyl)carboxamidoadenosine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, automated processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5’-(N-Cyclopropyl)carboxamidoadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of 5’-(N-Cyclopropyl)carboxamidoadenosine.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with different functional groups replacing the cyclopropyl group.
Scientific Research Applications
5’-(N-Cyclopropyl)carboxamidoadenosine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study adenosine receptor interactions and signal transduction pathways.
Biology: Employed in research to understand the role of adenosine receptors in various physiological processes, including neurotransmission and cardiovascular function.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as ischemia, inflammation, and neurodegenerative diseases.
Mechanism of Action
5’-(N-Cyclopropyl)carboxamidoadenosine exerts its effects by binding to adenosine A2 receptors, which are G protein-coupled receptors. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in various physiological responses, including vasodilation, anti-inflammatory effects, and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
N-Ethylcarboxamidoadenosine: Another adenosine receptor agonist with similar properties but different pharmacokinetics.
N-Methylcarboxamidoadenosine: Similar in structure but with a methyl group instead of a cyclopropyl group.
N-Cyclopropyladenosine: Lacks the carboxamido group but retains the cyclopropyl group.
Uniqueness
5’-(N-Cyclopropyl)carboxamidoadenosine is unique due to its specific structure, which allows it to selectively activate adenosine A2 receptors with high affinity. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNRELUCFAQMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56463324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50908-62-8 |
Source


|
| Record name | 5'-(N-Cyclopropyl)carboxamidoadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-Fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B1200443.png)
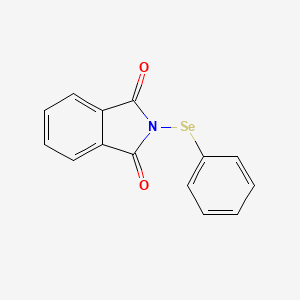
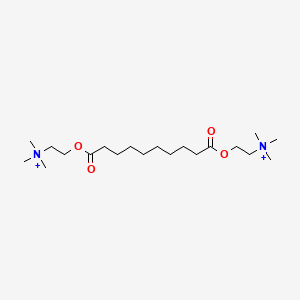

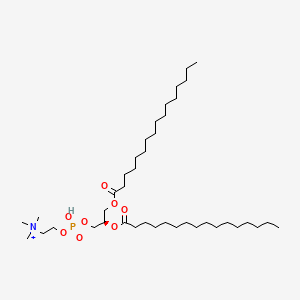


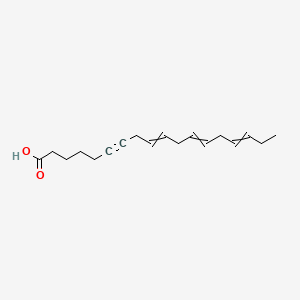
![1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one](/img/structure/B1200460.png)

